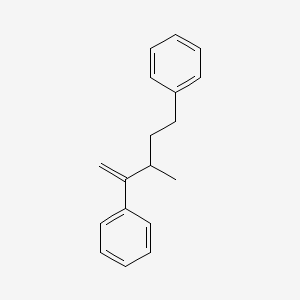![molecular formula C19H19F2OP B14185849 (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane CAS No. 924366-53-0](/img/structure/B14185849.png)
(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane is a complex organophosphorus compound. It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The compound also contains two 4-fluorophenyl groups and an oxo-lambda~5~-phosphane moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the 4-Fluorophenyl Groups: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable alkylating agent.
Attachment of the Oxo-lambda~5~-phosphane Moiety: This can be done through a reaction with a phosphorus oxychloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters is crucial to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the oxo-lambda~5~-phosphane moiety to a phosphine.
Substitution: The 4-fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Industry
Polymer Production: The compound can be used as a monomer or a co-monomer in the production of specialty polymers with enhanced properties.
Agriculture: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets. The oxo-lambda~5~-phosphane moiety can coordinate with metal ions, influencing various biochemical pathways. The bicyclo[2.2.1]heptane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(Bicyclo[2.2.1]heptan-2-yl)diphenylphosphane: Similar structure but lacks the fluorine atoms, resulting in different reactivity and applications.
(Bicyclo[2.2.1]heptan-2-yl)bis(4-chlorophenyl)oxo-lambda~5~-phosphane: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of 4-fluorophenyl groups in (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane imparts unique electronic properties, enhancing its reactivity and making it suitable for specific applications in catalysis, material science, and drug development.
Properties
CAS No. |
924366-53-0 |
|---|---|
Molecular Formula |
C19H19F2OP |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-bis(4-fluorophenyl)phosphorylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C19H19F2OP/c20-15-3-7-17(8-4-15)23(22,18-9-5-16(21)6-10-18)19-12-13-1-2-14(19)11-13/h3-10,13-14,19H,1-2,11-12H2 |
InChI Key |
WCUPFYKIXLBYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2P(=O)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)
![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)



![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
